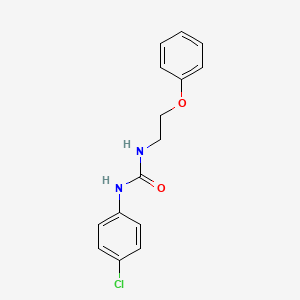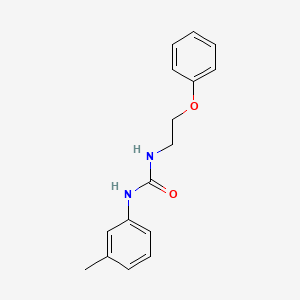
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is an organic compound that features a urea functional group attached to a 4-chlorophenyl and a 2-phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea typically involves the reaction of 4-chloroaniline with phenoxyacetyl chloride to form an intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-1-(2-phenoxyethyl)thiourea
- 3-(4-chlorophenyl)-1-(2-phenoxyethyl)carbamate
Uniqueness
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUDKILIRHBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)


![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
